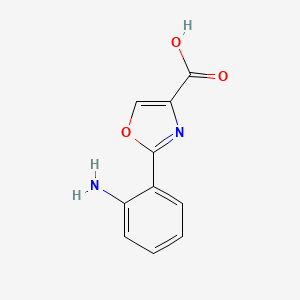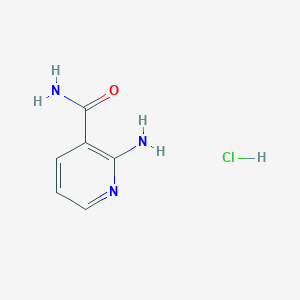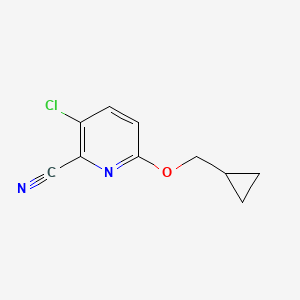![molecular formula C13H8FN3O2 B3365396 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid CAS No. 1220165-92-3](/img/structure/B3365396.png)
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . Additionally, the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles has been used to produce pyrazolo[3,4-b]quinolinones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-c]pyridine core with a 4-fluorophenyl group at the 1-position and a carboxylic acid group at the 4-position .Wissenschaftliche Forschungsanwendungen
Antagonist Applications in Rheumatoid Arthritis Treatment
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid and its analogs have been identified as potent CC chemokine receptor 1 (CCR1) antagonists, with potential applications in treating rheumatoid arthritis. These compounds have been synthesized with various isotopic labels such as carbon-13, carbon-14, and tritium for research purposes (Latli et al., 2018).
Applications in Synthesis of Bicyclic Systems
The versatility of this compound in chemical synthesis is noteworthy. It's been utilized in a novel three-component coupling process to create various pyrazolo[3,4-b]pyridines and other bicyclic systems like thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, demonstrating its applicability in diverse chemical syntheses (Almansa et al., 2008).
Antiviral and Antimicrobial Applications
Compounds derived from this compound have shown antiviral activity against various viruses, including Herpes simplex and Mayaro virus. This highlights its potential in developing antiviral therapies (Bernardino et al., 2007). Additionally, the antimicrobial properties of these compounds, especially against both Gram-positive and Gram-negative bacteria, have been noted, expanding its potential in antibiotic development (El-Borai et al., 2012).
X-ray Powder Diffraction Applications
X-ray powder diffraction data for derivatives of this compound, like the 1-(4-methoxyphenyl) derivative, have been reported,indicating its importance in the structural analysis and characterization of new compounds. This data is crucial for understanding the physical properties of these compounds and their potential applications in material science and pharmaceuticals (Wang et al., 2017).
Cancer Treatment Applications
Research has also explored the application of compounds derived from this compound in cancer treatment. For instance, its role as an Aurora kinase inhibitor suggests potential utility in oncology, particularly in the development of cancer therapies (ヘンリー,ジェームズ, 2006).
Structural and Vibrational Spectra Studies
The compound has been studied for its structural and vibrational properties using techniques like FT-IR and FT-Raman spectra, aiding in the understanding of its chemical characteristics and behavior. This kind of research is fundamental in the field of chemistry, especially for the design and synthesis of new compounds with specific properties (Bahgat et al., 2009).
Novel Synthetic Routes and Biological Activity
The compound's derivatives have been explored through novel synthetic routes, leading to the development of new molecules with potential biological activities. Such research is integral in drug discovery, where new compounds are constantly being synthesized and tested for various biological activities, including antimicrobial and anticancer properties (Liu et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-8-1-3-9(4-2-8)17-12-7-15-5-11(13(18)19)10(12)6-16-17/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXOGWNTNOJMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=CN=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731432 | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220165-92-3 | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid](/img/structure/B3365316.png)


![6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3365344.png)









